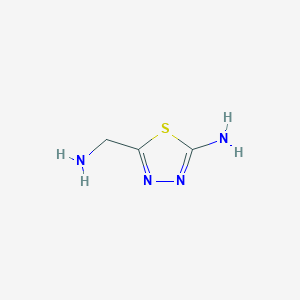

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine

Overview

Description

“5-(Aminomethyl)-1,3,4-thiadiazol-2-amine” is a compound that contains an aminomethyl group and a 1,3,4-thiadiazol-2-amine group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its specific structure and the conditions under which it is reacted. Amines in general can undergo a variety of reactions, including alkylation and acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, amines can have a variety of physical and chemical properties, including being gases, liquids, or solids at room temperature, having a fishy odor, being soluble in water, and being able to participate in hydrogen bonding .

Scientific Research Applications

Noncovalent Interactions and Structural Insights

The compound 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine has been studied for its structural characteristics, particularly focusing on its noncovalent interactions. Research on adamantane-1,3,4-thiadiazole hybrid derivatives, which include similar structural motifs, has provided insights into the nature of these interactions. These studies, utilizing crystallography and quantum theory of atoms-in-molecules (QTAIM) approach, highlighted the significance of N–H⋯N hydrogen bonds among other noncovalent interactions in stabilizing the crystal structures. This research is pivotal for understanding the molecular basis of the compound's properties and potential applications in material science and pharmaceuticals (El-Emam et al., 2020).

Synthesis and Computational Analysis

Another dimension of research focuses on the synthesis methods and computational analysis of thiadiazole derivatives. An experimental and computational study proposed efficient methods for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. This work combined ultrasound-assisted synthesis with density functional theory (DFT) calculations, showcasing the compound's versatility and potential for diverse chemical transformations (Erdogan, 2018).

Biological Activities and Applications

The compound and its derivatives have been explored for various biological activities. Studies have synthesized novel series of thiadiazole derivatives, investigating their potential antibacterial and antifungal activities. These activities are attributed to the presence of functional groups, such as pyridine or piperazine moieties, indicating the compound's applicability in developing new antimicrobial agents (Mohanty et al., 2015).

Antimicrobial Properties and Drug Design

Continuing the exploration of its biological properties, 1,3,4-thiadiazole derivatives have been identified as promising scaffolds for antimicrobial agents. The structure-activity relationship studies highlight the importance of the 2-amino-1,3,4-thiadiazole moiety in conferring high antimicrobial activity, suggesting its potential in drug design and development as lead compounds for synthesizing new therapeutic agents (Serban et al., 2018).

Corrosion Inhibition

Moreover, the compound has shown potential as a corrosion inhibitor, particularly for protecting metals in acidic environments. Experimental studies, supported by computational exploration, have demonstrated the efficacy of 1,3,4-thiadiazole derivatives in mitigating corrosion of mild steel, underlining the compound's applicability in industrial settings (Attou et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(aminomethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c4-1-2-6-7-3(5)8-2/h1,4H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHQBMRYRVCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)